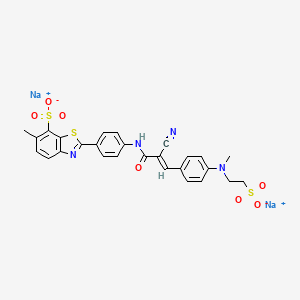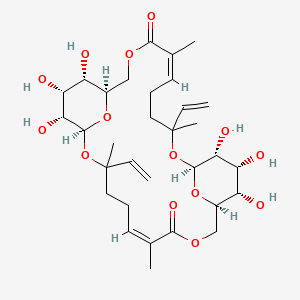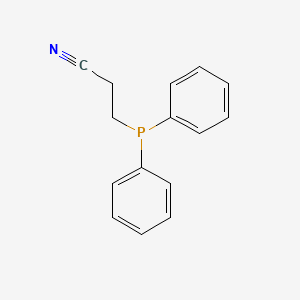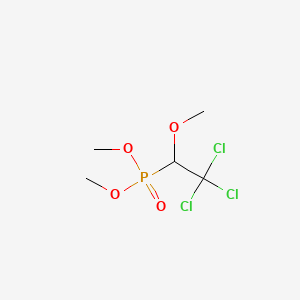![molecular formula C33H40O2P2 B14747104 ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound featuring an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:
Formation of the Anthracene Derivative: This involves the functionalization of anthracene to introduce the necessary substituents.
Cyclization: The cyclization step forms the dihydrobenzo[d][1,3]oxaphosphol ring.
Introduction of the Phosphine Oxide Group: This step involves the reaction of the intermediate with a suitable phosphine oxide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphine oxide group.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the anthracene moiety.
科学研究应用
Chemistry
In chemistry, ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphine oxides and biological molecules. Its ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its unique structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used as a stabilizer in polymer production and as an additive in materials science to enhance the properties of various materials.
作用机制
The mechanism of action of ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide involves its ability to form stable complexes with metal ions and biological molecules. The molecular targets include enzymes and proteins that interact with the phosphine oxide group. The pathways involved in its mechanism of action include coordination chemistry and ligand exchange processes.
相似化合物的比较
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide compound with different structural features.
Di-tert-butylphosphine oxide: A simpler phosphine oxide with two tert-butyl groups.
Anthracene derivatives: Compounds with similar anthracene moieties but different substituents.
Uniqueness
The uniqueness of ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide lies in its combination of an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphol ring. This unique structure allows it to exhibit distinct chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C33H40O2P2 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-ditert-butylphosphoryl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C33H40O2P2/c1-31(2,3)36-29-26(28-24-17-12-10-15-22(24)21-23-16-11-13-18-25(23)28)19-14-20-27(29)35-30(36)37(34,32(4,5)6)33(7,8)9/h10-21,30H,1-9H3/t30-,36-/m1/s1 |
InChI 键 |
QNQXHFAKUUYUQN-JRYPVQGPSA-N |
手性 SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)P(=O)(C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)P(=O)(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



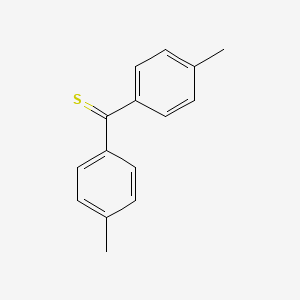
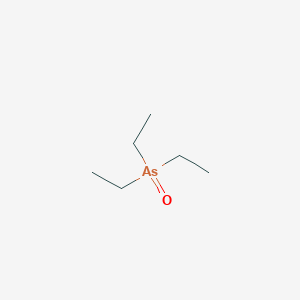

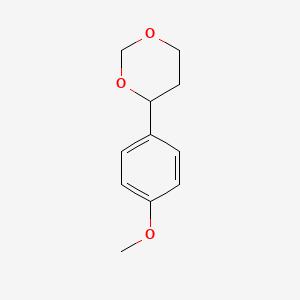
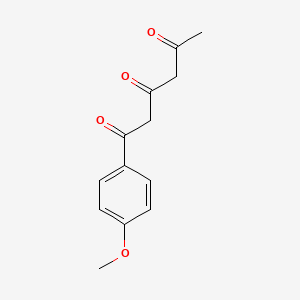
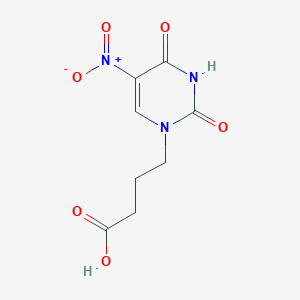
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
